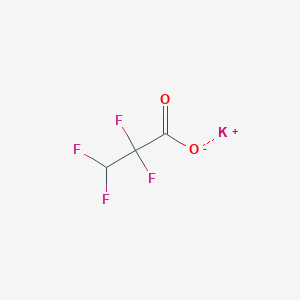
3-(2-Methoxyethoxy)phenylboronic acid
Overview
Description
“3-(2-Methoxyethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 227305-67-1 . It has a molecular weight of 196.01 .
Synthesis Analysis
The synthesis of boronic acids, such as “this compound”, often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid . Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C9H13BO4 .Chemical Reactions Analysis
Boronic acids, such as “this compound”, are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Sensor Technology
Phenylboronic acids have been utilized in the development of advanced sensor technologies for detecting saccharides. For instance, a study by Li et al. (2014) showcased the amplified detection of saccharides using an electrochemical sensor based on redox-poly(phenol-co-3-hydroxyphenylboronic acid). This sensor demonstrated significant sensitivity and selectivity towards saccharides such as d-fructose, d-mannose, and d-glucose through electrochemical signal amplification, suggesting its potential for medical diagnostics and environmental monitoring (Li et al., 2014).
Materials Science
In materials science, phenylboronic acid derivatives contribute to the design and synthesis of supramolecular assemblies. Research by Pedireddi and Seethalekshmi (2004) described the formation of supramolecular assemblies using phenylboronic and 4-methoxyphenylboronic acids. These assemblies, obtained through O–H⋯N hydrogen bonds, highlight the role of phenylboronic acid derivatives in creating novel material structures with potential applications in nanotechnology and material engineering (Pedireddi & Seethalekshmi, 2004).
Medicinal Chemistry
While excluding direct applications in drug use and side effects, phenylboronic acid derivatives are instrumental in medicinal chemistry for their role in drug delivery systems and therapeutic agents. For example, a study on pH/glucose dual-responsive hydrogel dressings by Liang et al. (2022) utilized phenylboronic acid for developing multifunctional hydrogel dressings for diabetic foot wound healing. These hydrogels exhibited responsive metformin release, enhanced by the incorporation of phenylboronic acid, suggesting their potential for improving therapeutic outcomes in diabetic wound care (Liang et al., 2022).
Safety and Hazards
The safety information for “3-(2-Methoxyethoxy)phenylboronic acid” includes the following hazard statements: H315-H319-H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle the substance safely .
Properties
IUPAC Name |
[3-(2-methoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12/h2-4,7,11-12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWVCYOXHJROPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593286 | |
| Record name | [3-(2-Methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227305-67-1 | |
| Record name | B-[3-(2-Methoxyethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227305-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-Methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








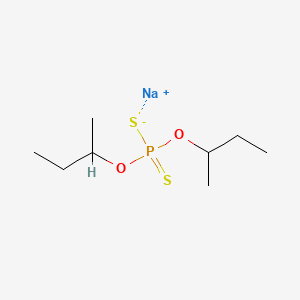
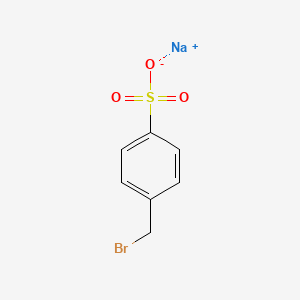

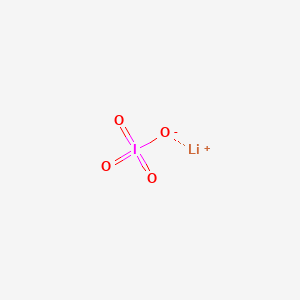
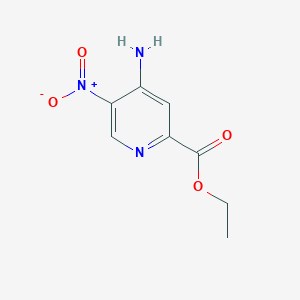
![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B1603598.png)
